molecular formula C19H12F2N2O B2422293 1-(4-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 252027-10-4

1-(4-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2422293
CAS No.: 252027-10-4
M. Wt: 322.315
InChI Key: RYXTYLQTCGKOCI-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a synthetic organic compound characterized by the presence of fluorine atoms on both benzyl and phenyl groups

Properties

IUPAC Name

6-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2N2O/c20-16-6-1-13(2-7-16)12-23-18(10-5-15(11-22)19(23)24)14-3-8-17(21)9-4-14/h1-10H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXTYLQTCGKOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base, followed by cyclization and nitrile formation under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation via strong oxidizing agents, leading to functional group transformations.

Reaction Type Reagents/Conditions Products Key Observations
Oxidation of nitrile groupPotassium permanganate (KMnO₄)/CrO₃, acidic/basic conditionsCorresponding carboxylic acid or ketoneFluorine substituents enhance stability of oxidized products
Oxidation of dihydropyridine coreKMnO₄, heatOxidized pyridine derivativesGenerated intermediates show altered electronic properties

Reduction Reactions

Reduction of the nitrile group or other functional groups is feasible using strong reducing agents.

Reaction Type Reagents/Conditions Products Key Observations
Reduction of nitrile (-CN)Lithium aluminum hydride (LiAlH₄), THF/etherPrimary amine (-CH₂NH₂)Fluorine atoms may modulate reaction rates via electronic effects
Reduction of ketoneNaBH₄, methanolSecondary alcoholSteric hindrance from fluorobenzyl groups may influence selectivity

Substitution Reactions

The fluorobenzyl and phenyl groups undergo nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction Type Reagents/Conditions Products Key Observations
Fluorine displacementNucleophiles (e.g., Grignard reagents), polar aprotic solventsSubstituted benzyl derivativesElectron-withdrawing fluorine groups activate aromatic rings for NAS
Metal-catalyzed couplingPalladium catalysts, ligandsCross-coupled productsFluorine substituents may influence ligand coordination and reaction efficiency

Coupling Reactions

The compound participates in metal-free coupling reactions, forming complex heterocycles.

Reaction Type Reagents/Conditions Products Key Observations
Pyrazol-4-ylidene couplingPyrazolones, acetic acid, oxygen, ethanol, 130°C(Pyrazol-4-ylidene)pyridine derivativesReaction proceeds via enolization and dehydrogenation; yields up to 92% under optimized conditions

Mechanistic Insights

  • Oxidation/Reduction : Fluorine substituents stabilize intermediates and direct regioselectivity.

  • Substitution : Electron-deficient aromatic rings facilitate NAS, enabling functionalization of the benzyl/phenyl groups.

  • Coupling : The nitrile group acts as a reactive site, enabling C–C bond formation with pyrazolones under acidic, oxygen-rich conditions .

Scientific Research Applications

Chemistry

1-(4-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile serves as a building block in the synthesis of more complex molecules. Its structural features allow chemists to explore new chemical pathways and develop novel compounds with tailored properties.

Biology

This compound has been investigated for its potential biological activity , including:

  • Antimicrobial Properties : Studies suggest it may exhibit activity against various bacterial strains.
  • Anticancer Activity : Preliminary research indicates that it could inhibit tumor growth through specific molecular interactions.

Medicine

Due to its unique chemical structure, this compound is being explored as a candidate for drug development . Its potential to interact with biological targets makes it a subject of interest for developing therapeutics aimed at treating diseases such as cancer and infections.

Industry

In industrial applications, this compound is utilized in the production of advanced materials. It acts as a precursor in various chemical processes, contributing to the development of specialized products in fields such as pharmaceuticals and agrochemicals .

Case Studies

Several studies have focused on the applications of this compound:

  • Antimicrobial Study : A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibitory effects at certain concentrations.
  • Anticancer Research : Research indicated that this compound could inhibit the proliferation of cancer cells in vitro by targeting specific signaling pathways involved in cell growth.
  • Synthetic Applications : In organic synthesis, it has been utilized as an intermediate in developing new pharmaceutical agents with enhanced efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorobenzyl)piperazine: Shares the fluorobenzyl group but differs in the core structure.

    4-(4-Fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Similar core structure but lacks the benzyl group.

Uniqueness

1-(4-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to the presence of both fluorobenzyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

1-(4-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a synthetic organic compound noted for its unique chemical structure that includes fluorinated aromatic groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The compound's molecular formula is C19H16F2N2OC_{19}H_{16}F_2N_2O with a molecular weight of 348.34 g/mol. Its structure features a pyridine ring, which is known for its biological relevance and ability to interact with various biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H16F2N2O
Molecular Weight348.34 g/mol
CAS Number252027-10-4

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. The presence of fluorine atoms in the structure enhances lipophilicity and possibly increases membrane permeability, which may contribute to its effectiveness against various pathogens.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer activity. The mechanism of action is hypothesized to involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit the growth of certain cancer cell lines in vitro.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with key biological targets such as:

  • Enzymes : Potential inhibition of enzyme activity related to cell growth and survival.
  • Receptors : Binding to specific receptors involved in signaling pathways that regulate cellular functions.

Case Studies

  • Anticancer Study : A study conducted on a series of pyridine derivatives demonstrated that those with fluorinated substituents showed enhanced activity against breast cancer cell lines (MCF-7). The study indicated that the fluorine substitution increased cytotoxicity compared to non-fluorinated analogs .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various pyridine derivatives, including those similar to the target compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Q & A

Q. What are the standard synthetic routes for 1-(4-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, and how are reaction yields optimized?

The compound is typically synthesized via multi-component reactions, leveraging condensation and cyclization steps. For example, a four-component reaction involving fluorinated benzyl halides, fluorophenyl derivatives, cyanoacetamide, and ketones under reflux conditions can yield dihydropyridinecarbonitriles. Optimization involves controlling stoichiometry (e.g., 1:1 molar ratios of fluorobenzyl and fluorophenyl precursors), solvent selection (e.g., ethanol or DMF), and temperature (80–100°C). Catalysts like ammonium acetate may enhance cyclization efficiency, achieving yields up to 85% .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1658 cm⁻¹, CN stretch at ~2210 cm⁻¹) .
  • NMR : 1H^1H-NMR resolves aromatic protons (δ 7.06–7.78 ppm) and substituents (e.g., -OCH3_3 at δ 3.91 ppm). 19F^{19}F-NMR confirms fluorine environments .
  • Mass Spectrometry : EI-MS provides molecular ion peaks (e.g., m/z 320 [M+^+]) .
  • Elemental Analysis : Validates purity and empirical formulas (e.g., C19_{19}H13_{13}FN2_2O2_2) .

Q. How is preliminary biological activity evaluated for fluorinated dihydropyridine derivatives?

Anticancer activity is assessed via in vitro assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7). The compound’s IC50_{50} values are compared to reference drugs like doxorubicin. Structural analogs with electron-withdrawing groups (e.g., -F, -CN) often show enhanced cytotoxicity due to improved membrane permeability and target binding .

Advanced Questions

Q. How can X-ray crystallography resolve structural ambiguities in fluorinated dihydropyridine derivatives?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example, in 2-amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile, the fluorophenyl ring exhibits a dihedral angle of 15.2° with the pyridine core, influencing π-π stacking and intermolecular interactions. Data collection at 296 K with R-factors <0.05 ensures accuracy .

Q. What strategies address discrepancies in biological activity data across studies?

Contradictions in IC50_{50} values may arise from assay conditions (e.g., serum concentration, incubation time) or impurities. Mitigation strategies include:

  • Purity Validation : HPLC (>95% purity) and elemental analysis.
  • Dose-Response Curves : Triplicate measurements with standardized protocols.
  • Structural Confirmation : Correlate activity with substituent positions (e.g., para-fluorine enhances bioavailability vs. meta-substitution) .

Q. How does fluorine substitution influence electronic properties and bioactivity?

Fluorine’s electronegativity withdraws electron density, polarizing the pyridine ring and enhancing dipole-dipole interactions with biological targets (e.g., kinase ATP-binding pockets). 19F^{19}F-NMR chemical shifts (δ -110 to -115 ppm) indicate electronic environments, while Hammett constants (σm_m = 0.34) predict reactivity in nucleophilic substitutions .

Q. Are metal-free synthetic strategies viable for fluorinated pyridinecarbonitriles?

Yes. Metal-free routes using β-CF3_3 ketones and fluorinating agents (e.g., Selectfluor) under mild conditions (25–40°C) can yield fluorinated intermediates. For example, 4-fluoro-2,6-disubstituted pyrimidines are synthesized via cyclization without palladium/copper catalysts, achieving >80% yields. Solvent optimization (e.g., acetonitrile vs. toluene) minimizes side reactions .

Methodological Considerations

  • Synthetic Reproducibility : Document reaction times (e.g., 6–12 hours) and inert atmospheres (N2_2) to prevent oxidation .
  • Data Interpretation : Use Gaussian software for DFT calculations to correlate spectroscopic data with molecular geometry .
  • Biological Assays : Include positive controls (e.g., cisplatin) and account for solvent cytotoxicity (e.g., DMSO <0.1% v/v) .

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